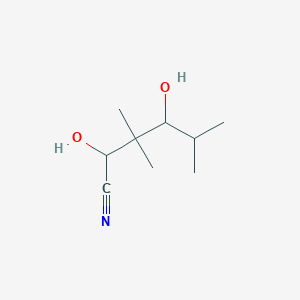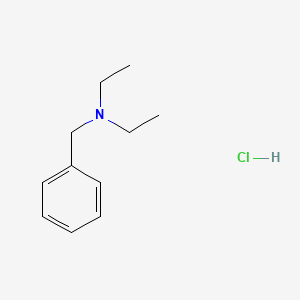
2,4-Dihydroxy-3,3,5-trimethylhexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 2,4-Dihydroxy-3,3,5-trimethylhexanenitrile is a compound with the following structural formula:
OC(C([C@H](C#N)O)(C)C)C(C)C
. - It belongs to the class of nitriles and features hydroxyl groups at positions 2 and 4 on a hexane backbone.
- The compound is notable for its unique combination of functional groups, which makes it interesting for various applications.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for 2,4-Dihydroxy-3,3,5-trimethylhexanenitrile are not widely documented.
- industrial production methods likely involve the use of specialized catalysts and optimized conditions to achieve high yields.
Chemical Reactions Analysis
- 2,4-Dihydroxy-3,3,5-trimethylhexanenitrile can participate in various reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group could yield primary amines.
Substitution: Nucleophilic substitution reactions may occur at the hydroxyl groups.
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia).
Scientific Research Applications
Chemistry: Researchers explore its reactivity and use it as a building block in organic synthesis.
Biology: Investigating its biological activity, potential enzyme inhibition, or interaction with cellular components.
Medicine: Assessing its pharmacological properties, such as anti-inflammatory or antioxidant effects.
Industry: Evaluating its use in specialty chemicals or materials.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- For instance, if it exhibits antioxidant properties, it might scavenge free radicals or inhibit oxidative stress pathways.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are scarce in the literature.
- Researchers may explore related nitriles or hexane derivatives to highlight its uniqueness.
Remember that while 2,4-Dihydroxy-3,3,5-trimethylhexanenitrile shows promise, further research is needed to fully understand its potential and applications
Properties
CAS No. |
5333-89-1 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2,4-dihydroxy-3,3,5-trimethylhexanenitrile |
InChI |
InChI=1S/C9H17NO2/c1-6(2)8(12)9(3,4)7(11)5-10/h6-8,11-12H,1-4H3 |
InChI Key |
QRIVFPKZTKGPJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)(C)C(C#N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12009909.png)

![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12009925.png)



![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12009955.png)

![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12009982.png)
![N-ethyl-2-[2-(2-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12009983.png)
![1H-Benzimidazole, 2-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-](/img/structure/B12009985.png)
![3-allyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12009995.png)


